![molecular formula C19H17ClN2O4S B2734472 4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine CAS No. 305331-25-3](/img/structure/B2734472.png)
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a benzenesulfonyl group and a 4-chlorophenyl group, both of which are attached to an oxazole ring . The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. The morpholine ring is a common target for electrophilic aromatic substitution reactions . The benzenesulfonyl group could potentially undergo nucleophilic substitution reactions . The oxazole ring is a heterocycle that can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could impart basicity to the molecule . The benzenesulfonyl and 4-chlorophenyl groups could potentially increase the lipophilicity of the compound . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
- Pyrazolines, including derivatives like 4-(4-Bromobenzenesulfonyl)morpholine, have demonstrated antibacterial properties . Researchers have explored their effectiveness against various bacterial strains, making them promising candidates for novel antimicrobial agents.
- In addition to antibacterial effects, pyrazolines have shown antifungal activity . Investigating the efficacy of 4-(4-Bromobenzenesulfonyl)morpholine against fungal pathogens could provide valuable insights.
- Pyrazolines have been studied for their antiparasitic properties . Evaluating the impact of 4-(4-Bromobenzenesulfonyl)morpholine on parasites could contribute to the development of new therapeutic strategies.
- Some pyrazolines exhibit anti-inflammatory properties . Understanding how 4-(4-Bromobenzenesulfonyl)morpholine modulates inflammatory pathways could have clinical implications.
- Oxidative stress plays a role in various diseases, and pyrazolines have been investigated as potential antioxidants . Assessing the antioxidant capacity of 4-(4-Bromobenzenesulfonyl)morpholine is crucial.
- Researchers have explored the effects of pyrazoline derivatives on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Investigating how 4-(4-Bromobenzenesulfonyl)morpholine influences these parameters in fish alevins could provide insights into neurotoxicity and behavior.
Antibacterial Activity
Antifungal Potential
Antiparasitic Applications
Anti-Inflammatory Effects
Antioxidant Activity
Neurotoxicity and Behavioral Impact
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential biological activity. If it shows promising activity in preliminary studies, it could be further optimized through medicinal chemistry approaches. Additionally, its synthesis could be optimized to improve yield and selectivity .
Eigenschaften
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-15-8-6-14(7-9-15)17-21-18(19(26-17)22-10-12-25-13-11-22)27(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJVRXSTOSCCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)

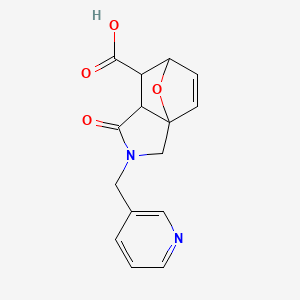
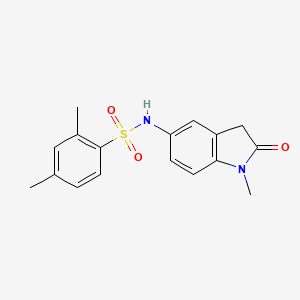
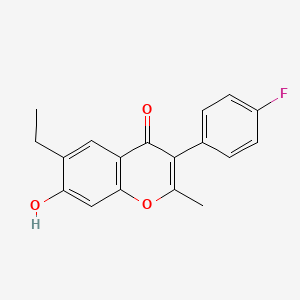
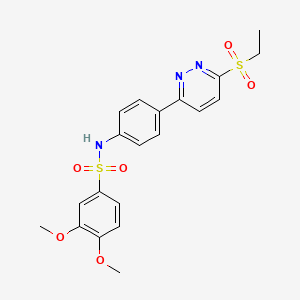
![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
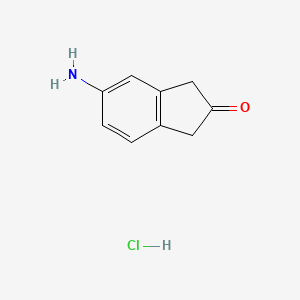
![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)
![N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B2734412.png)